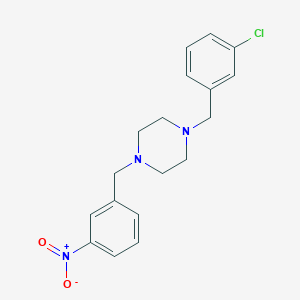![molecular formula C20H17N3O3 B5814763 ethyl 2-cyano-3-[3-(5-methyl-2-furyl)-1-phenyl-1H-pyrazol-4-yl]acrylate](/img/structure/B5814763.png)
ethyl 2-cyano-3-[3-(5-methyl-2-furyl)-1-phenyl-1H-pyrazol-4-yl]acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-cyano-3-[3-(5-methyl-2-furyl)-1-phenyl-1H-pyrazol-4-yl]acrylate is a chemical compound with a molecular formula C21H18N2O3. It is a yellow crystalline solid that is used in scientific research applications. This compound has gained significant attention due to its potential as an anti-cancer agent.
Wirkmechanismus
The mechanism of action of Ethyl 2-cyano-3-[3-(5-methyl-2-furyl)-1-phenyl-1H-pyrazol-4-yl]acrylate is not fully understood. However, it has been suggested that this compound inhibits the activity of certain enzymes that are involved in cancer cell growth and inflammation. Specifically, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is upregulated in many types of cancer and is involved in the production of inflammatory molecules.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, this compound has been found to have antioxidant activity. It has also been shown to inhibit the activity of certain enzymes that are involved in the metabolism of drugs and other xenobiotics.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Ethyl 2-cyano-3-[3-(5-methyl-2-furyl)-1-phenyl-1H-pyrazol-4-yl]acrylate in lab experiments is its potential as an anti-cancer and anti-inflammatory agent. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to use in certain experimental setups.
Zukünftige Richtungen
For research on Ethyl 2-cyano-3-[3-(5-methyl-2-furyl)-1-phenyl-1H-pyrazol-4-yl]acrylate could include further studies on its mechanism of action, as well as investigations into its potential as an anti-cancer and anti-inflammatory agent in animal models and clinical trials. Additionally, research could be conducted on the development of more soluble forms of this compound, which could make it more useful in lab experiments and potentially in clinical applications. Finally, studies could be conducted on the potential use of this compound in combination with other drugs or therapies for the treatment of cancer and inflammatory diseases.
Synthesemethoden
The synthesis of Ethyl 2-cyano-3-[3-(5-methyl-2-furyl)-1-phenyl-1H-pyrazol-4-yl]acrylate can be achieved by the reaction of ethyl cyanoacetate, 5-methyl-2-furaldehyde, phenylhydrazine, and acrylonitrile in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol or methanol at a temperature of 60-80°C for several hours. The resulting product is then purified by recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-cyano-3-[3-(5-methyl-2-furyl)-1-phenyl-1H-pyrazol-4-yl]acrylate has been extensively studied for its potential as an anti-cancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has been found to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is often disrupted in cancer cells. This compound has also been studied for its potential as an anti-inflammatory agent.
Eigenschaften
IUPAC Name |
ethyl (E)-2-cyano-3-[3-(5-methylfuran-2-yl)-1-phenylpyrazol-4-yl]prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3/c1-3-25-20(24)15(12-21)11-16-13-23(17-7-5-4-6-8-17)22-19(16)18-10-9-14(2)26-18/h4-11,13H,3H2,1-2H3/b15-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAPAQNNFSIMGGR-RVDMUPIBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CN(N=C1C2=CC=C(O2)C)C3=CC=CC=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/C1=CN(N=C1C2=CC=C(O2)C)C3=CC=CC=C3)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[2-(2-furoylamino)benzoyl]amino}benzoic acid](/img/structure/B5814697.png)


![ethyl [(6-methoxy-3-nitro-1H-indol-2-yl)thio]acetate](/img/structure/B5814711.png)
![N-(2-{2-[1-(3-iodophenyl)ethylidene]hydrazino}-1-methyl-2-oxoethyl)-N-(4-methoxyphenyl)methanesulfonamide](/img/structure/B5814712.png)
![N-{2-[2-(2,6-dichlorobenzylidene)hydrazino]-1-methyl-2-oxoethyl}-N-(4-methoxyphenyl)methanesulfonamide](/img/structure/B5814719.png)
![methyl 4-ethyl-2-[(4-methoxybenzoyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B5814720.png)
![1-[(4-chloro-3-methylphenoxy)acetyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5814723.png)
![2-(1H-benzimidazol-2-ylthio)-N-[4-(methylthio)phenyl]acetamide](/img/structure/B5814735.png)
![N-ethyl-2-fluoro-N-[(2-hydroxy-3-quinolinyl)methyl]benzamide](/img/structure/B5814740.png)
![methyl 1-[2-(1-cyclohexen-1-yl)ethyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5814749.png)

![1-(4-pentylphenyl)ethanone [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl]hydrazone](/img/structure/B5814774.png)